molecular formula C16H11F3N4O3S B2532854 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 899752-16-0

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2532854
CAS No.: 899752-16-0
M. Wt: 396.34
InChI Key: STTLJKAUQQPTMW-UHFFFAOYSA-N
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Description

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. The compound features a pyridine ring, an oxadiazole ring, and a trifluoromethoxy-substituted phenyl group, making it a versatile molecule in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring . The subsequent steps involve nucleophilic substitution reactions to introduce the pyridine and phenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to antimicrobial effects. The oxadiazole ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its trifluoromethoxy-phenyl group, which enhances its biological activity and stability compared to similar compounds. This makes it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-3-1-11(2-4-12)21-13(24)9-27-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLJKAUQQPTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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